molecular formula C11H17N3O B1484572 2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2098079-98-0

2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B1484572
CAS RN: 2098079-98-0
M. Wt: 207.27 g/mol
InChI Key: QBWHAOWWQGHRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information : It is classified as hazardous (GHS05, GHS07) and should be handled with caution .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on the recyclization of dihydropyridazinones to pyrazoles indicates a unique transformation mechanism, involving cyclopropane ring formation and subsequent opening, highlighting the compound's potential in synthetic organic chemistry (Dzvinchuk et al., 2008).

Biological Activity

Studies on various pyridazinone derivatives have uncovered a range of biological activities. For example, certain 6-arylpyridazinones have been synthesized and evaluated for their potential as combined vasodilator/beta-adrenoceptor antagonists, offering insights into cardiovascular drug development (Slater et al., 1988). Additionally, derivatives have shown promising anticonvulsant and muscle relaxant activities, suggesting potential applications in treating neurological disorders (Sharma et al., 2013).

Synthetic Methods and Applications

Innovative synthetic methods for aminobutanoic acids and their derivatives, including those related to pyridazinones, have been developed, demonstrating the versatility of these compounds in medicinal chemistry and drug synthesis (Vasil'eva et al., 2016).

Antimicrobial and Antioxidant Properties

Certain condensation reaction products between acetylpyridine and formylpyridine have displayed moderate antifungal activity, revealing potential antimicrobial applications (Rusnac et al., 2020).

properties

IUPAC Name

2-(4-aminobutan-2-yl)-6-cyclopropylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(6-7-12)14-11(15)5-4-10(13-14)9-2-3-9/h4-5,8-9H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWHAOWWQGHRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=O)C=CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
Reactant of Route 4
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

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